(3-Nitrophenyl)hydrazine;sulfuric acid

Descripción

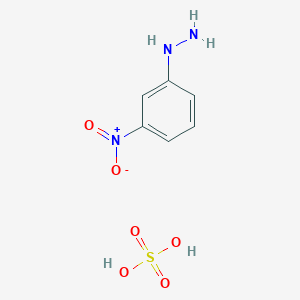

(3-Nitrophenyl)hydrazine;sulfuric acid is a chemical compound formed by the combination of 3-nitrophenylhydrazine and sulfuric acid. The parent compound, 3-nitrophenylhydrazine (C₆H₇N₃O₂), is characterized by a nitro group (-NO₂) at the meta position of the phenyl ring attached to a hydrazine (-NH-NH₂) moiety . When reacted with sulfuric acid, it forms a sulfate salt, likely with the formula C₆H₇N₃O₂·H₂SO₄, as inferred from analogous hydrazine-sulfate systems .

Propiedades

IUPAC Name |

(3-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-2-1-3-6(4-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMVOCFYZRCHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Nitrofuranyl Sulfonohydrazides

Structural Differences: Nitrofuranyl sulfonohydrazides (e.g., compounds 2a–l) feature a sulfonyl group (-SO₂-) linked to a hydrazide (-NH-NH₂) and a nitrofuran moiety, contrasting with the simpler phenylhydrazine structure of (3-nitrophenyl)hydrazine . Synthesis: Synthesized via a two-step process:

Reaction of sulfonyl chlorides with hydrazine hydrate in dichloromethane (yields: 80–98%).

Condensation with 5-nitro-2-furaldehyde in ethanol . Applications: Demonstrated potent antileishmanial (IC₅₀: 1.2–18.5 µM) and anticancer activity (IC₅₀: 2.5–25 µM against HeLa and MCF-7 cell lines) .

(E)-1-Benzylidene-2-(3-Nitrophenyl)hydrazine Derivatives

Structural Differences : These compounds incorporate a benzylidene group (-CH=Ar) attached to the hydrazine moiety, enhancing conjugation and electronic effects .

Synthesis : Prepared via solvent-free grinding of 3-nitrophenylhydrazine with substituted benzaldehydes using SiO₂-H₃PO₄ as a catalyst (reaction time: 5–10 minutes; yields: 80–90%) .

Applications :

- Antimicrobial Activity: Active against Escherichia coli (4-F, 4-CH₃ substituents) and Pseudomonas aeruginosa (parent, 3-Cl, 4-Cl substituents) .

- Antifungal Activity : Moderate to good activity against Aspergillus niger and Mucor species .

- Spectral Correlations : NMR and IR data correlate with Hammett substituent constants (σ, σ⁺), indicating electronic effects on chemical shifts (δC=N: 145–160 ppm) and νC=N stretching frequencies (1590–1610 cm⁻¹) .

Comparison with Other Hydrazine Salts

Hydrazine Sulfate (H₂N-NH₂·H₂SO₄)

Synthesis : Direct reaction of hydrazine with sulfuric acid .

Applications : Used as a rocket fuel precursor and reducing agent. Unlike (3-nitrophenyl)hydrazine;sulfuric acid, it lacks aromaticity and exhibits high toxicity (LD₅₀: 60 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.